N-cis-Hexadec-9Z-enoyl-L-homoserine lactone

Descripción general

Descripción

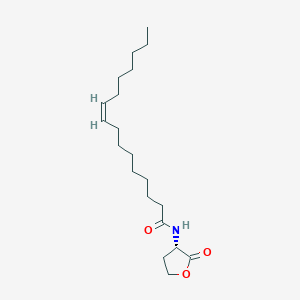

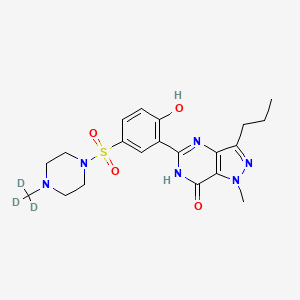

“N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” is a long-chain AHL (N-acylated homoserine lactones) that functions as a quorum sensing signaling molecule in strains of S. meliloti . Quorum sensing is a regulatory process used by bacteria for controlling gene expression in response to increasing cell density .

Molecular Structure Analysis

The molecular formula of “N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” is C20H35NO3 . The InChi Code is InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19 (22)21-18-16-17-24-20 (18)23/h7-8,18H,2-6,9-17H2,1H3, (H,21,22)/b8-7-/t18-/m0/s1 .Chemical Reactions Analysis

“N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” is involved in quorum sensing, a regulatory process used by bacteria for controlling gene expression in response to increasing cell density . This process involves the production, release, and detection of small diffusible signal molecules called autoinducers .Physical And Chemical Properties Analysis

“N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” is a crystalline solid with a formula weight of 337.5 . It is soluble in DMF and DMSO .Aplicaciones Científicas De Investigación

Application 1: Bacterial Quorum Sensing

- Summary of the Application : “N-cis-Hexadec-9Z-enoyl-L-Homoserine lactone” is a bacterial quorum-sensing signaling molecule . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.

- Results or Outcomes : Understanding the mechanisms of bacterial quorum sensing can provide valuable insights into bacterial behavior and interactions with their environment.

Application 2: Controlling Bacterial Infections

- Summary of the Application : Regulation of bacterial quorum sensing signaling can be used to inhibit pathogenesis and thus, represents a new approach to antimicrobial therapy in the treatment of infectious diseases .

- Results or Outcomes : While the specific outcomes can vary depending on the type of infection and the species of bacteria involved, the overall goal is to reduce the severity of bacterial infections by disrupting their ability to communicate and coordinate their activities .

For example, “N-cis-tetradec-9Z-enoyl-L-Homoserine lactone” functions as a signaling molecule in the quorum sensing of A. vitis . Similarly, “N-cis-octadec-9Z-enoyl-L-Homoserine lactone” may have antimicrobial activity .

For example, “N-cis-tetradec-9Z-enoyl-L-Homoserine lactone” functions as a signaling molecule in the quorum sensing of A. vitis . Similarly, “N-cis-octadec-9Z-enoyl-L-Homoserine lactone” may have antimicrobial activity .

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-N-[(3S)-2-oxooxolan-3-yl]hexadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18-16-17-24-20(18)23/h7-8,18H,2-6,9-17H2,1H3,(H,21,22)/b8-7-/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQHAQLGRDSHKW-ZEVQVBBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cis-Hexadec-9Z-enoyl-L-homoserine lactone | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-chloro-4-[(4-methoxyphenyl)methoxy]-6-methylphenyl]acetamide](/img/structure/B584226.png)

![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/structure/B584230.png)

![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)

![Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester]](/img/structure/B584234.png)

![Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester](/img/structure/B584235.png)

![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)